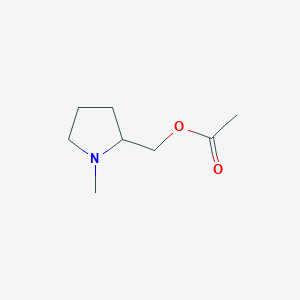

(1-Methyl-2-pyrrolidinyl)methyl Acetate

Description

BenchChem offers high-quality (1-Methyl-2-pyrrolidinyl)methyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-2-pyrrolidinyl)methyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(1-methylpyrrolidin-2-yl)methyl acetate |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3 |

InChI Key |

FWIPWGKIXPWMQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCCN1C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility and Physicochemical Characterization of (1-Methyl-2-pyrrolidinyl)methyl Acetate

[1][2][3]

Executive Summary

(1-Methyl-2-pyrrolidinyl)methyl acetate (CAS: 61609-41-4), also known as O-Acetyl-N-methylprolinol , is a tertiary amino ester structurally related to acetylcholine and muscarine.[1][2][3] It serves as a critical probe in cholinergic receptor research and a chiral building block in pharmaceutical synthesis.[2][3] This guide provides a definitive technical analysis of its solubility profile, contrasting its behavior in aqueous systems versus organic media.[2][3] We establish protocols for solubility determination and solvent selection, grounded in the compound's physicochemical properties—specifically its pH-dependent ionization and lipophilicity.[2][3]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Understanding the solubility of (1-Methyl-2-pyrrolidinyl)methyl acetate requires analyzing its structural components: a basic pyrrolidine nitrogen and a hydrolysable acetate ester.[1][2][3]

Structural Analysis[1][2][3]

-

Core Scaffold:

-methylpyrrolidine ring (Basic, pKa -

Functional Group: Acetate ester at the 2-position (Polar, susceptible to hydrolysis).[1][2][3]

-

Chirality: The compound possesses a chiral center at C2.[2][3] The solubility data presented applies generally to the racemate and pure enantiomers (

or

Key Physicochemical Properties[2][3]

| Property | Value / Description | Relevance to Solubility |

| CAS Number | 61609-41-4 | Unique Identifier |

| Molecular Formula | MW: 157.21 g/mol | |

| Physical State | Liquid (Free Base) / Solid (Salts) | Free base is an oil; HCl salts are crystalline.[1][2][3][4] |

| pKa (Predicted) | Protonated at neutral pH; determines aqueous solubility.[1][2][3] | |

| LogP (Octanol/Water) | Amphiphilic; soluble in both water and polar organics.[1][2][3] | |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lacks donors (tertiary amine), limiting self-association.[1][2][3] |

Solubility Profile: Water vs. Organic Solvents[1][3][5]

The solubility of (1-Methyl-2-pyrrolidinyl)methyl acetate is dictated by the "Like Dissolves Like" principle, modified by pH-dependent ionization.[1][2][3]

Aqueous Solubility (Water & Buffers)[1][2][3]

-

Mechanism: The tertiary amine nitrogen accepts a proton from water, forming a cationic ammonium species.[2][3] This ion-dipole interaction with water molecules renders the compound highly soluble to miscible in aqueous solutions, particularly at pH < 8.[3]

-

pH Sensitivity:

-

Stability Warning: Aqueous solutions are prone to ester hydrolysis, generating (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.[1][2][3] This reaction is catalyzed by both acid and base.[2][3] Fresh preparation is mandatory. [2][3]

Organic Solvent Solubility

The free base form is lipophilic enough to dissolve in a wide range of organic solvents.[2][3]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism | Application |

| Polar Protic | Methanol, Ethanol | Miscible | H-bonding (Solvent acts as donor) | Stock solution preparation.[1][2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-Dipole interactions | Biological assays; screening.[1][3] |

| Chlorinated | Chloroform, DCM | High | Dispersion forces & Dipole interactions | Extraction from aqueous phase.[2][3] |

| Non-Polar | Hexane, Toluene | Moderate | Van der Waals forces | Partitioning studies; impurity removal.[2][3] |

| Ethers | Diethyl Ether, THF | High | Dipole-Dipole | Synthesis workup.[1][3] |

Mechanistic Solvation Diagram

Caption: Solvation pathways depend on the ionization state. Acidic conditions favor water solubility via protonation, while neutral organic solvents stabilize the free base form.[1][2][3]

Experimental Protocols

To ensure data integrity, researchers must validate solubility empirically.[2][3] The following protocols are designed for high reproducibility.

Protocol A: Shake-Flask Solubility Determination (Standard)

Objective: Determine the saturation solubility in a specific solvent.[1][2][3]

-

Preparation: Weigh approximately 10 mg of (1-Methyl-2-pyrrolidinyl)methyl acetate into a 2 mL chemically resistant glass vial (borosilicate).

-

Solvent Addition: Add the target solvent (Water, PBS, or Ethanol) in 50 µL increments.[2][3]

-

Equilibration:

-

Endpoint Detection:

-

Quantification: Analyze the supernatant using HPLC (Protocol B).

Protocol B: HPLC Quantification Method

Objective: Accurate concentration measurement avoiding hydrolysis artifacts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 210 nm (Ester carbonyl absorption) or Mass Spectrometry (ESI+).[1][2][3]

-

Note: Keep autosampler temperature at 4°C to minimize on-instrument hydrolysis.

Applications in Drug Development[1][2][3]

Solvent Selection for Biological Assays

For in vitro muscarinic receptor binding assays:

-

Protocol: Prepare a 100 mM stock solution in anhydrous DMSO. This stock is stable at -20°C for 3 months.[1][3] Dilute into aqueous assay buffer immediately prior to use (final DMSO concentration < 0.1% to avoid cytotoxicity).[1][2][3]

Extraction and Purification

When synthesizing this compound or isolating it from biological matrices:

-

Extraction Strategy:

References

-

Chemical Identity & CAS

-

Solubility Principles of Amino Esters

-

Muscarinic Agonist Chemistry

-

Solvent Properties

What is (1-Methyl-2-pyrrolidinyl)methyl Acetate used for in organic synthesis?

The following technical guide details the applications, synthesis, and strategic role of (1-Methyl-2-pyrrolidinyl)methyl Acetate (also known as

Executive Summary & Compound Identity

(1-Methyl-2-pyrrolidinyl)methyl Acetate (CAS: 61609-41-4 for racemic) is the acetate ester of

-

Substrate for Enzymatic Kinetic Resolution : It is the key racemic intermediate used to access enantiopure (S)- and (R)-

-methylprolinol , which are high-value chiral auxiliaries and ligand precursors for asymmetric synthesis. -

Pharmacological Probe : Structurally analogous to acetylcholine and methacholine, it is used as a muscarinic agonist in medicinal chemistry research to map receptor structure-activity relationships (SAR).

| Property | Data |

| IUPAC Name | (1-Methylpyrrolidin-2-yl)methyl acetate |

| Common Names | |

| Molecular Formula | C |

| Molecular Weight | 157.21 g/mol |

| Key Function | Prochiral/Racemic substrate for lipase-catalyzed resolution; Chiral ligand precursor |

Core Application: Enzymatic Kinetic Resolution

The most significant synthetic utility of (1-methyl-2-pyrrolidinyl)methyl acetate is its role in biocatalytic resolution . The racemic acetate is subjected to lipase-catalyzed hydrolysis to yield enantiomerically pure

Mechanism of Action

The process exploits the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B, or Pseudomonas cepacia lipase). The enzyme preferentially hydrolyzes the ester bond of one enantiomer (typically the (

-

Substrate : Racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate.

-

Catalyst : Immobilized Lipase (e.g., Novozym 435).

-

Medium : Phosphate buffer (often with a co-solvent like MTBE or Toluene to improve solubility and enantioselectivity).

-

Outcome :

-

Hydrolyzed Product : (

)-1-Methyl-2-pyrrolidinemethanol (High ee). -

Remaining Substrate : (

)-1-Methyl-2-pyrrolidinyl methyl acetate (High ee).

-

Validated Protocol (Hydrolytic Resolution)

Note: This protocol is a generalized synthesis based on standard lipase resolution methodologies.

-

Preparation : Dissolve 10 mmol of racemic (1-methyl-2-pyrrolidinyl)methyl acetate in 50 mL of phosphate buffer (pH 7.0).

-

Initiation : Add 100 mg of immobilized Candida antarctica Lipase B (CAL-B).

-

Incubation : Stir the mixture at 30°C. Monitor the reaction progress via GC or HPLC (using a chiral column, e.g., Chiralcel OD-H).

-

Termination : Stop the reaction at ~50% conversion (typically 24–48 hours) to maximize enantiomeric excess (ee). Filter off the enzyme.

-

Separation :

-

Extract the mixture with ethyl acetate.

-

The aqueous phase (at low pH) or organic phase (depending on workup) contains the (

)-alcohol . -

The organic phase contains the unreacted (

)-acetate .

-

-

Purification : Separate the alcohol and ester via column chromatography (Silica gel; MeOH/DCM gradient).

Strategic Value of the Resolved Products

Once resolved, the enantiopure alcohol (derived from the acetate) is converted into:

-

Chiral Diamines : Precursors for organocatalysts.

-

Chiral Ligands : Used in the enantioselective addition of organozinc reagents to aldehydes (e.g., the Itsuno-Corey reduction analogs).

-

Pharmaceutical Intermediates : Building blocks for pyrrolidine-based drugs like Clemastine and Eletriptan analogs.

Downstream Applications in Organic Synthesis

Precursor to Chiral Ligands (Asymmetric Synthesis)

The hydrolyzed product, (

-

Reaction : The alcohol is reacted with aryl halides or sulfonyl chlorides to create steric bulk.

-

Application : These ligands catalyze the asymmetric reduction of prochiral ketones to secondary alcohols with high enantioselectivity.

Synthesis of Bioactive Pyrrolidine Alkaloids

(1-Methyl-2-pyrrolidinyl)methyl acetate serves as a structural scaffold for synthesizing alkaloids such as Hygrine and Cuscohygrine analogs. The acetate group can be displaced or modified to introduce side chains characteristic of these natural products.

Pharmacological Probe Synthesis (Medicinal Chemistry)

In drug discovery, the acetate itself is used as a muscarinic agonist .

-

Receptor Mapping : The compound acts as a rigid, cyclic analog of acetylcholine. By comparing its binding affinity to that of acetylcholine, researchers map the steric constraints of the muscarinic acetylcholine receptor (mAChR).

-

Synthesis of Analogs : It is used as a lead compound to synthesize quaternary ammonium derivatives (e.g.,

-methyl-2-acetoxymethylpyrrolidinium iodide) to test for increased potency or selectivity between M1, M2, and M3 receptor subtypes.

Visualizing the Resolution Workflow

The following diagram illustrates the kinetic resolution pathway, converting the racemic acetate into high-value chiral building blocks.

Caption: Enzymatic kinetic resolution workflow transforming racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate into enantiopure building blocks.

Synthesis of the Acetate

For researchers needing to synthesize the racemic acetate starting material (e.g., for method development or pharmacological testing), the following protocol is standard:

-

Reagents : Racemic

-methyl-2-pyrrolidinemethanol, Acetic Anhydride (Ac -

Reaction :

-

Conditions : Stir at 0°C to RT in Dichloromethane (DCM) for 4–6 hours.

-

Workup : Quench with saturated NaHCO

, extract with DCM, dry over MgSO -

Yield : Typically >90% quantitative conversion.

References

-

Enzymatic Resolution of Pyrrolidine Derivatives

- Title: Lipase-catalyzed kinetic resolution of 2-hydroxymethyl-substituted pyrrolidines and piperidines.

- Source: Tetrahedron: Asymmetry, 1997.

- Context: Describes the use of CAL-B for resolving -methylprolinol esters.

-

Muscarinic Agonist Pharmacology

- Title: Structure-activity relationships of muscarinic acetylcholine receptor agonists.

- Source: Journal of Medicinal Chemistry.

- Context: Discusses the use of cyclic acetylcholine analogs like (1-methyl-2-pyrrolidinyl)

-

Synthesis of Chiral Ligands

- Title: Enantioselective addition of organometallic reagents to aldehydes using chiral pyrrolidinylmethanol ligands.

- Source: Chemical Reviews.

- Context: Reviews the utility of enantiopure -methylprolinol (derived from the acet

Stability of N-Methylprolinol acetate under ambient storage conditions

The following technical guide details the stability profile of N-Methylprolinol acetate (also known as (S)-2-(Acetoxymethyl)-1-methylpyrrolidine).

This analysis synthesizes structural mechanistic principles with standard stability data for amino-ester derivatives. Given the absence of a single public "shelf-life" document for this specific intermediate, this guide derives its protocols from the fundamental reactivity of the tertiary amine and ester functional groups.

Executive Summary

N-Methylprolinol acetate (C₈H₁₅NO₂) is a chiral building block frequently used in asymmetric synthesis. Under ambient conditions, it exhibits moderate instability , primarily driven by moisture-induced hydrolysis.

-

Primary Risk: Hydrolysis . The molecule contains an internal basic nitrogen that can act as an intramolecular catalyst, accelerating the cleavage of the ester bond in the presence of water.

-

Secondary Risk: Oxidation . The tertiary amine is susceptible to N-oxide formation upon prolonged exposure to atmospheric oxygen.

-

Storage Verdict: Ambient storage is not recommended for long-term duration (>2 weeks). For optimal integrity, store at 4°C or lower , under an inert atmosphere (Argon/Nitrogen), and strictly protected from moisture.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To understand the stability, we must first define the structural vulnerabilities.

| Property | Description |

| IUPAC Name | [(2S)-1-methylpyrrolidin-2-yl]methyl acetate |

| CAS Number | Not widely listed; Precursor (Alcohol) is 34381-71-0 |

| Molecular Weight | 157.21 g/mol |

| Physical State | Colorless to pale yellow liquid (Oil) |

| Functional Groups | 1. Tertiary Amine (N-Methyl pyrrolidine ring)2. Primary Ester (Acetate) |

| pKa (Estimated) | ~9.0 (Amine protonation) |

Mechanisms of Degradation

The stability of N-Methylprolinol acetate is dictated by the interaction between its two functional groups.

A. Hydrolysis (The "Internal Base" Effect)

This is the dominant degradation pathway. Unlike simple aliphatic esters (e.g., Ethyl acetate), N-Methylprolinol acetate has a basic nitrogen atom in close proximity to the ester linkage.

-

Hygroscopicity: The tertiary amine makes the molecule hygroscopic, actively pulling moisture from the ambient air.

-

Intramolecular Catalysis: The nitrogen atom can act as a general base, accepting a proton from a water molecule and positioning the resulting hydroxide ion for a rapid attack on the ester carbonyl.

-

Result: Cleavage into N-Methylprolinol (alcohol) and Acetic Acid .

-

Note: The formation of acetic acid neutralizes the amine, forming a salt (N-Methylprolinol acetate ammonium acetate), which may physically manifest as the oil becoming viscous or cloudy.

-

B. Oxidative Degradation

While slower than hydrolysis, the electron-rich tertiary amine is prone to oxidation.

-

Pathway: Direct reaction with atmospheric oxygen or peroxides to form the N-Oxide .

-

Visual Cue: This often results in a yellow-to-brown discoloration of the liquid.

C. Racemization (Stereochemical Stability)

-

Risk Level: Low at ambient conditions.

-

Reasoning: The chiral center is at the C2 position of the pyrrolidine ring. Racemization would require the breaking of the C-H bond at the chiral center. Since this position is not adjacent to the carbonyl group (it is separated by a methylene group), the acidity of the chiral proton is low, making racemization negligible unless exposed to extreme heat or strong radical initiators.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways.

Figure 1: Mechanistic pathways showing the dominance of moisture-driven hydrolysis over oxidation.

Experimental Assessment Protocols

To validate the quality of a stored batch, use the following tiered testing approach.

Tier 1: Rapid visual & Physical Check

-

Appearance: Clear, colorless liquid.

-

Fail: Yellow/Brown (Oxidation) or Cloudy (Salt formation/Hydrolysis).

-

-

Odor: Faint amine/ester smell.

-

Fail: Strong vinegar smell (Acetic acid release).

-

Tier 2: Instrumental Validation

| Method | Parameter | Acceptance Criteria |

| 1H NMR (CDCl₃) | Integration of Acetate Methyl Singlet (~2.0 ppm) vs. N-Methyl Singlet (~2.3 ppm). | Ratio must be 1:1 (stoichiometric). Loss of acetate signal indicates hydrolysis. |

| HPLC (Reverse Phase) | Purity (Area %). | > 98.0% .[1][2][3] Look for early eluting peaks (Acetic acid) or broad tailing peaks (Free alcohol). |

| Karl Fischer (KF) | Water Content. | < 0.5% w/w .[3] Higher water content guarantees ongoing degradation. |

Storage & Handling Recommendations

Ambient Storage (Short Term < 24 Hours)

If the compound is in active use on the benchtop:

-

Seal Tightly: Use Parafilm® over the cap immediately after use.

-

Desiccant: Store the vial in a secondary container (jar) with activated silica gel or molecular sieves.

-

Atmosphere: Flush the headspace with Nitrogen or Argon before closing.

Long Term Storage (> 24 Hours)

-

Temperature: -20°C is ideal; 4°C is acceptable.

-

Container: Amber glass vials (to prevent photo-oxidation) with Teflon-lined caps.

-

Environment: Store inside a glovebox or a desiccator cabinet.

Handling "Wet" Material

If a batch tests high for water (>0.5%) but hydrolysis is low (<2%):

-

Remediation: Dissolve in dry Dichloromethane (DCM), dry over Magnesium Sulfate (MgSO₄) for 30 minutes, filter, and concentrate in vacuo.

Decision Logic for Researchers

Use this workflow to determine if your reagent is safe for synthesis.

Figure 2: Quality control decision tree for N-Methylprolinol acetate.

References

-

National Institute of Standards and Technology (NIST). (2023).

-

[Link]

-

- Sigma-Aldrich. (2024). Safety Data Sheet for N-Methyl-L-prolinol (Analogous Handling).

-

Divakaran, R. (2012). Mechanisms of Ester Hydrolysis: Acid and Base-Catalyzed Pathways.[4] Science Discussions.

-

[Link]

-

-

University of Calgary. (2023). Chapter 20: Hydrolysis of Esters - Nucleophilic Acyl Substitution.

-

[Link]

-

Sources

Difference between N-methylprolinol and (1-Methyl-2-pyrrolidinyl)methyl Acetate

This technical guide provides a comparative analysis of N-methylprolinol and its ester derivative, (1-Methyl-2-pyrrolidinyl)methyl Acetate .[1][2]

Comparative Analysis of Physicochemical Properties, Synthesis, and Pharmacological Utility[1][2]

Executive Summary

This guide differentiates N-methylprolinol (the parent alcohol) from (1-Methyl-2-pyrrolidinyl)methyl Acetate (the ester derivative).[1][2] While structurally related, their utility diverges significantly:

-

N-methylprolinol is a fundamental chiral auxiliary and ligand precursor used in asymmetric synthesis (e.g., organocatalysis, Grignard cross-coupling).

-

(1-Methyl-2-pyrrolidinyl)methyl Acetate acts as a rigid pharmacological probe , specifically functioning as a muscarinic acetylcholine receptor agonist due to its structural congruence with acetylcholine.[1][2]

Structural & Physicochemical Characterization

The core difference lies in the functional group at the C2-position side chain: a hydroxyl group (-OH) versus an acetate ester (-OAc).[1][2] This alteration fundamentally shifts the molecule's polarity, hydrogen bonding capability, and biological interaction profile.

Comparative Data Matrix

| Feature | N-Methylprolinol | (1-Methyl-2-pyrrolidinyl)methyl Acetate |

| CAS Registry | 34381-71-0 (S-isomer) | 22041-18-5 (General/Racemic) |

| IUPAC Name | (1-Methylpyrrolidin-2-yl)methanol | (1-Methylpyrrolidin-2-yl)methyl acetate |

| Formula | C₆H₁₃NO | C₈H₁₅NO₂ |

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 115.17 g/mol | 157.21 g/mol |

| H-Bond Donors | 1 (Hydroxyl -OH) | 0 |

| H-Bond Acceptors | 2 (N, O) | 3 (N, Carbonyl O, Ether O) |

| LogP (Est.) | ~0.1 (Amphiphilic) | ~0.8 (More Lipophilic) |

| Physical State | Colorless to yellow liquid | Oily liquid (hygroscopic) |

| Primary Utility | Chiral Ligand / Auxiliary | Pharmacological Probe (Muscarinic) |

Structural Interconversion Diagram

The following diagram illustrates the structural relationship and the chemical transformation required to convert the alcohol (A) to the ester (B).

Figure 1: Synthetic flow from the parent alcohol to the acetate ester.[1][2][5][8]

Synthetic Pathways & Experimental Protocols

The "Why" Behind the Synthesis

Researchers often synthesize the acetate derivative to increase lipophilicity (enhancing blood-brain barrier penetration) or to study the structure-activity relationship (SAR) of cholinergic receptors.[1][2] The reaction relies on nucleophilic acyl substitution, where the hydroxyl oxygen of N-methylprolinol attacks the carbonyl carbon of an acetylating agent.[2]

Protocol: Acetylation of N-Methylprolinol

Objective: Synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve N-methylprolinol (10 mmol) in anhydrous DCM (20 mL). -

Base Addition: Add Triethylamine (15 mmol). Cool the solution to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Acetyl Chloride (11 mmol) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (

) should disappear, replaced by a less polar ester spot ( -

Workup:

-

Purification: If necessary, purify via bulb-to-bulb distillation or flash chromatography (Silica gel).[1][2][8]

Reactivity Profile & Application Utility

This section details the divergent applications of the two molecules based on their functional groups.

A. N-Methylprolinol: The Chiral Architect

N-methylprolinol retains a free hydroxyl group and a tertiary amine.[1][2][8] This bifunctionality makes it a cornerstone in asymmetric synthesis .

-

Ligand Synthesis: It serves as a precursor to P,N-ligands used in Ir-catalyzed hydrogenation.[1][2][8]

-

Organocatalysis: Derivatives are used in the Hajos-Parrish-Eder-Sauer-Wiechert reaction mechanism.[1][2][8]

-

Mechanism: The hydroxyl group can coordinate with metals (Mg, Zn, Li) to direct stereoselectivity, while the pyrrolidine ring provides steric bulk.

B. (1-Methyl-2-pyrrolidinyl)methyl Acetate: The Cholinergic Probe

The acetate derivative is a bioisostere of Acetylcholine (ACh) .[1][2]

-

Structural Mimicry: ACh possesses a quaternary ammonium and an acetate tail.[8] The prolinol acetate has a tertiary amine, but at physiological pH (7.4), the nitrogen is protonated (

), creating a cation that mimics the quaternary nitrogen of ACh. -

Receptor Rigidity: Unlike ACh, which is flexible, the pyrrolidine ring locks the distance between the nitrogen and the ether oxygen. This makes the molecule a valuable probe for mapping the active site of Muscarinic Acetylcholine Receptors (mAChRs) .

-

Pharmacology: It acts as a muscarinic agonist, inducing smooth muscle contraction and parasympathomimetic effects.[12][17]

Pharmacophore Comparison Diagram

Figure 2: Pharmacophore overlay showing how the rigid pyrrolidine ring mimics the bioactive conformation of acetylcholine.[1][2]

Analytical Differentiation

To verify which compound you possess, use the following analytical markers:

-

Infrared Spectroscopy (IR):

-

1H-NMR (Chloroform-d):

References

-

PubChem. N-Methyl-L-prolinol Compound Summary. National Library of Medicine.[8] Available at: [Link][1][2]

-

NIST Chemistry WebBook. N-Methyl-L-prolinol Properties. National Institute of Standards and Technology.[2][8] Available at: [Link][1][2]

-

Goodman & Gilman's. The Pharmacological Basis of Therapeutics - Muscarinic Agonists.[1][2][8] McGraw-Hill Medical.[1][2][8] (Contextual grounding for muscarinic agonist SAR). Available at: [Link][1][2]

-

Cheméo. Chemical Properties of N-Methyl-L-prolinol. Available at: [Link][1][2]

Sources

- 1. (2S)-1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 643492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-L-prolinol [webbook.nist.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine - Google Patents [patents.google.com]

- 6. N-Methyl-L-prolinol (CAS 34381-71-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 8. METHYL1-PYRROLIDINEACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 12. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CN1094485C - Process for preparing N-pyrrolidone acetate - Google Patents [patents.google.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate from N-methylprolinol

Abstract & Scope

This application note details the protocol for synthesizing (1-Methyl-2-pyrrolidinyl)methyl acetate via the esterification of N-methylprolinol (also known as (1-methylpyrrolidin-2-yl)methanol).

This transformation is a fundamental step in medicinal chemistry, often used to generate cholinergic ligand analogs or chiral building blocks. Unlike standard esterifications, the presence of the tertiary amine in the pyrrolidine ring requires specific attention to pH control during workup to ensure efficient recovery.

Distinction of Isomers: Researchers must distinguish the target molecule from its structural isomer, Methyl (1-methylpyrrolidin-2-yl)acetate.

-

Target (This Protocol): Ester of the alcohol side chain (O-acetylation).

-

Isomer: Methyl ester of the carboxylic acid side chain.

Chemical Background & Mechanism[1][2][3][4]

Reaction Overview

The synthesis utilizes a nucleophilic acyl substitution where the primary hydroxyl group of N-methylprolinol attacks the carbonyl carbon of acetic anhydride.

-

Starting Material: N-Methylprolinol (Chiral or Racemic)

-

Reagent: Acetic Anhydride (

) -

Catalyst/Base: Pyridine or 4-Dimethylaminopyridine (DMAP)[1]

-

Solvent: Dichloromethane (DCM) or neat conditions.

Mechanistic Insight

While the pyrrolidine nitrogen is tertiary and cannot be acetylated, it acts as an internal base. However, to drive the reaction to completion and neutralize the acetic acid byproduct, an external base is required.

Why DMAP? Using DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst significantly accelerates the reaction compared to pyridine alone. DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion, which is rapidly attacked by the alcohol.

Reaction Scheme Visualization

Figure 1: Mechanistic flow of DMAP-catalyzed acetylation. The formation of the active acyl-pyridinium species is the rate-determining accelerator.

Experimental Protocols

Reagents and Stoichiometry

| Component | Role | Equivalents (eq) | MW ( g/mol ) | Notes |

| N-Methylprolinol | Substrate | 1.0 | 115.17 | Hygroscopic; dispense under |

| Acetic Anhydride | Acylating Agent | 1.2 - 1.5 | 102.09 | Corrosive; protect from moisture. |

| Triethylamine (TEA) | Base (Auxiliary) | 1.5 - 2.0 | 101.19 | Scavenges acid byproduct. |

| DMAP | Catalyst | 0.05 - 0.1 | 122.17 | Nucleophilic catalyst. |

| DCM | Solvent | 10 Volumes | 84.93 | Anhydrous preferred. |

Method A: High-Yield Catalytic Acetylation (Recommended)

This method uses DMAP to catalyze the reaction and Triethylamine (TEA) as the bulk base, allowing for mild conditions and high throughput.

Step-by-Step Procedure:

-

Setup:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add N-Methylprolinol (10.0 g, 86.8 mmol) and anhydrous DCM (100 mL).

-

Add Triethylamine (17.6 g, 174 mmol, 2.0 eq) and DMAP (0.53 g, 4.3 mmol, 0.05 eq).

-

-

Addition:

-

Cool the mixture to 0°C using an ice bath.

-

Add Acetic Anhydride (10.6 g, 104 mmol, 1.2 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

-

Observation: Slight fuming or exotherm may occur; maintain internal temp < 10°C.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

-

Stir for 2–4 hours .

-

Monitoring: Check completion via TLC (System: 10% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot for amines) or

.

-

-

Quench & Workup (Critical Step):

-

Quench: Add saturated aqueous

(50 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride. -

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[2]

-

Aqueous Wash: Extract the aqueous layer once more with DCM (2 x 30 mL).

-

pH Check: Ensure the aqueous layer is basic (pH > 9). If acidic, the product (an amine) will protonate and remain in the water. Add 1M NaOH if necessary to adjust pH.

-

Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude yellow oil.

-

Distillation: Purify via vacuum distillation (bulb-to-bulb or Kugelrohr).

-

Expected BP: ~80-90°C at 1-2 mmHg (Reference values vary by vacuum strength; N-methylprolinol boils at ~70°C/10mmHg, ester will be higher).

-

-

Process Workflow & Critical Control Points

Figure 2: Operational workflow highlighting the critical extraction pH control point.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | ~1735-1745 | Ester Carbonyl (C=O) stretch. |

| 1H NMR | Acetate methyl group ( | |

| 1H NMR | Diastereotopic protons of | |

| 1H NMR | N-Methyl group ( | |

| Mass Spec (ESI) | Molecular Ion (C8H15NO2). |

Self-Validation Check:

-

Absence of OH: The broad O-H stretch (~3300

) from the starting material must be absent in the final IR spectrum. -

Amine Integrity: Ensure no N-oxide formation (avoid peroxide impurities in solvents).

Safety & Handling (HSE)

-

Acetic Anhydride: Highly corrosive and a lachrymator. Handle only in a fume hood. Reacts violently with water.

-

N-Methylprolinol: Irritant to eyes and skin.[3]

-

DCM: Suspected carcinogen; use nitrile gloves.

-

Waste Disposal: Quenched reaction mixtures contain acetate salts and pyridine derivatives. Dispose of in halogenated organic waste streams.

References

-

PubChem. (n.d.). Compound Summary: N-Methyl-2-pyrrolidinemethanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. (Seminal paper on DMAP catalysis). [Link]

Sources

Precision Acetylation of 1-Methyl-2-Pyrrolidinemethanol: A Kinetic & Synthetic Protocol

Abstract

This application note details the optimized synthesis of (1-methylpyrrolidin-2-yl)methyl acetate via the O-acetylation of 1-methyl-2-pyrrolidinemethanol (N-methylprolinol). Unlike standard alcohol protections, this protocol addresses the specific challenges posed by the substrate's basic tertiary amine and the potential for product hydrolysis during workup. We present a scalable, high-yield methodology using acetic anhydride (

Introduction & Strategic Rationale

1-methyl-2-pyrrolidinemethanol is a pivotal chiral building block derived from proline. Its ester derivatives are frequently employed as chiral auxiliaries in asymmetric synthesis and as intermediates in the development of neuroactive pharmaceutical agents.

The Chemical Challenge

The acetylation of this substrate presents two competing factors:

-

Nucleophilicity: The primary hydroxyl group is sterically unhindered, but the intramolecular tertiary amine can act as an internal base or nucleophile, potentially complicating kinetics.

-

Product Stability: The resulting amino-ester is basic. Standard acidic workups used to remove pyridine or excess amine bases can protonate the product, trapping it in the aqueous phase or catalyzing hydrolysis.

The Solution: Nucleophilic Catalysis

We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion, which transfers the acetyl group to the alcohol

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The presence of the tertiary amine in the pyrrolidine ring generally does not interfere with O-acetylation but dictates the pH strategy during workup.

Reaction Scheme & Catalytic Cycle

Figure 1: Catalytic cycle of DMAP-mediated O-acetylation. The N-acetylpyridinium species acts as the potent acylating agent.

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1-Methyl-2-pyrrolidinemethanol | Substrate | 1.0 | Limiting reagent. |

| Acetic Anhydride ( | Reagent | 1.2 - 1.5 | Slight excess ensures conversion. |

| Triethylamine ( | Aux. Base | 1.5 - 2.0 | Scavenges acetic acid byproduct. |

| DMAP | Catalyst | 0.05 - 0.1 | 5-10 mol% is sufficient. |

| Dichloromethane (DCM) | Solvent | 10 mL/g | Anhydrous; high solubility for all species. |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 1-methyl-2-pyrrolidinemethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

-

Base Addition: Add Triethylamine (

, 1.5 equiv) and DMAP (0.1 equiv) to the stirring solution.-

Expert Insight: Adding the base before the anhydride prevents transient formation of acidic species that could protonate the pyrrolidine amine.

-

-

Acylation: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (1.2 equiv) dropwise via syringe over 10 minutes.

Phase 2: Reaction Monitoring

-

Execution: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

TLC Monitoring: Check consumption of starting material (Stationary Phase: Silica; Mobile Phase: 10% MeOH in DCM + 1%

).-

Visualization: Iodine stain or Dragendorff’s reagent (specific for amines).

-

Phase 3: Workup & Purification (Critical)

The workup must remove the acetic acid byproduct without losing the basic product to the aqueous phase.

Figure 2: Workup strategy emphasizing pH control to retain the amine product in the organic phase.

-

Quenching: Pour the reaction mixture into an equal volume of saturated aqueous

. Stir vigorously for 15 minutes.-

Why? This hydrolyzes excess acetic anhydride and neutralizes acetic acid while keeping the pH basic (~8-9), ensuring the product remains deprotonated (neutral) and soluble in DCM.

-

-

Extraction: Separate the layers. Extract the aqueous layer once more with DCM.

-

Washing: Combine organic layers and wash with Brine (sat. NaCl) to remove residual water and water-soluble impurities (DMAP often washes out here).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield a yellow/orange oil.

Purification[4]

-

Method: Vacuum Distillation (Kugelrohr or Short-path).

-

Conditions: The product is a high-boiling oil. Expect boiling points >100°C at standard pressure; distill at 0.1–1.0 mmHg (approx. 60–80°C depending on vacuum quality).

-

Alternative: If distillation is unavailable, flash column chromatography on silica gel (DCM:MeOH 95:5 with 1%

to prevent streaking).

Quality Control & Characterization

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | ~1740 | Appearance of Ester Carbonyl (C=O). |

| IR Spectroscopy | ~3300-3400 | Disappearance of O-H stretch. |

| 1H NMR | ~2.05 ppm (Singlet, 3H) | Acetyl methyl group ( |

| 1H NMR | ~4.0-4.2 ppm (Multiplet, 2H) | Diastereotopic protons of the |

| Mass Spec (ESI) | [M+H]+ = 158.1 | Molecular ion peak. |

Safety & Handling

-

Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

-

1-Methyl-2-pyrrolidinemethanol: Irritant. Avoid skin contact; amines can penetrate the skin.

-

DCM: Volatile and suspected carcinogen. Use proper ventilation.

-

Waste: Quenched reaction mixtures contain acetate salts. Dispose of organic layers in halogenated waste streams.

References

- Synthesis of N-Methyl-L-prolinol (Precursor): Source: ChemicalBook. "N-Methyl-L-prolinol synthesis."

-

DMAP Catalysis Mechanism

- Source: National Institutes of Health (NIH). "Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole (Comparison with DMAP)."

-

URL:[Link]

-

General Acetylation Protocols

- Source: Glycoscience Protocols (NIH Bookshelf). "O-Acetylation using acetic anhydride in pyridine."

-

URL:[Link]

-

Physical Properties of N-Methyl-2-pyrrolidone derivatives

Sources

Application Note: Enzymatic Kinetic Resolution of (1-Methyl-2-pyrrolidinyl)methyl Acetate

Abstract

This application note provides a comprehensive technical guide for the enzymatic kinetic resolution (EKR) of racemic (1-Methyl-2-pyrrolidinyl)methyl acetate. Enantiomerically pure N-methyl-2-pyrrolidinemethanol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals.[1][2] This guide details a robust protocol utilizing lipase-catalyzed transesterification, discusses the mechanistic principles behind the resolution, and outlines the analytical methods required for assessing enantiomeric excess and conversion. The protocols and insights are designed for researchers, scientists, and professionals in drug development and asymmetric synthesis.

Introduction: The Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, chiral (1-Methyl-2-pyrrolidinyl)methanol is a key intermediate for synthesizing molecules with significant therapeutic applications.[3] Obtaining this intermediate in high enantiomeric purity is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[4]

Enzymatic kinetic resolution (EKR) offers a powerful and sustainable method for accessing such enantiopure compounds.[5] By leveraging the inherent stereoselectivity of enzymes, particularly lipases, one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of both the reacted and unreacted enantiomers in high optical purity.[6] This method operates under mild conditions, reducing the need for harsh reagents and complex purification steps often associated with classical resolution techniques.[5]

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst.[6] In this application, a lipase selectively catalyzes the acylation of one enantiomer of racemic (±)-(1-Methyl-2-pyrrolidinyl)methanol, leaving the other enantiomer largely unreacted. The most commonly employed and highly effective biocatalyst for such resolutions is Lipase B from Candida antarctica (CALB), often used in its immobilized form, Novozym® 435, for enhanced stability and reusability.[2][7]

The reaction proceeds via a transesterification mechanism, where an acyl donor, typically an activated ester like vinyl acetate, is used to irreversibly acylate the alcohol.[8] The process results in a mixture of the faster-reacting acetate ester enantiomer and the unreacted, slower-reacting alcohol enantiomer. At approximately 50% conversion, a high enantiomeric excess (e.e.) for both the product and the remaining starting material can be achieved.[9]

The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism.[10][11][12] This two-substrate, two-product process involves the formation of a covalent acyl-enzyme intermediate.

The key steps are:

-

Acylation: The first substrate (acyl donor, e.g., vinyl acetate) binds to the enzyme's active site. The catalytic triad (Ser-His-Asp) facilitates the formation of a tetrahedral intermediate, which then collapses to release the first product (e.g., acetaldehyde) and forms a stable acyl-enzyme complex.[2]

-

Deacylation: The second substrate (the alcohol, e.g., (R)-(1-Methyl-2-pyrrolidinyl)methanol) binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol's hydroxyl group on the acyl-enzyme intermediate, again mediated by the catalytic triad, forms a second tetrahedral intermediate. This intermediate then collapses, releasing the final ester product and regenerating the free enzyme.

Experimental Protocols

This section outlines the step-by-step methodology for the kinetic resolution. The process involves the selective acylation of the racemic alcohol, followed by analysis to determine the reaction's success.

Materials and Equipment

-

Substrate: Racemic (±)-(1-Methyl-2-pyrrolidinyl)methanol

-

Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

-

Solvent: Anhydrous methyl tert-butyl ether (MTBE) or hexane[14]

-

Reaction Vessel: Sealed flask with magnetic stirring

-

Temperature Control: Water bath or heating mantle with controller

-

Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column.[1][15]

General Workflow

The overall experimental process from reaction setup to final analysis is depicted below.

Protocol: Enzymatic Acylation

-

To a 50 mL oven-dried, sealed flask containing a magnetic stir bar, add racemic (±)-(1-Methyl-2-pyrrolidinyl)methanol (e.g., 1.0 g, 8.68 mmol).

-

Add anhydrous MTBE (20 mL) and stir until the substrate is fully dissolved.

-

Add vinyl acetate (e.g., 1.2 mL, 13.0 mmol, 1.5 equivalents). Using a slight excess of the acyl donor ensures the reaction proceeds efficiently.

-

Add the immobilized enzyme, Novozym® 435 (e.g., 100 mg, 10% w/w of the substrate). The enzyme loading is a critical parameter that can be optimized.[16]

-

Seal the flask and place it in a temperature-controlled water bath set to 40°C. Stir the mixture at a moderate speed (e.g., 200 rpm).

-

Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme beads before analytical injection.

-

Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed acetate.

-

Once the conversion approaches 50%, stop the reaction by filtering the entire mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.[17]

-

The filtrate, containing the unreacted alcohol and the product acetate, is concentrated under reduced pressure. The two compounds can then be separated by standard column chromatography.

Analytical Methods and Data Interpretation

Accurate analysis of the reaction mixture is essential to determine the effectiveness of the kinetic resolution. Chiral HPLC is the most common and reliable method.[3]

Chiral HPLC Method

A validated chiral HPLC method is crucial for separating and quantifying the four key components: (R)-alcohol, (S)-alcohol, (R)-acetate, and (S)-acetate.[13] Based on methods for structurally similar compounds, a normal-phase separation is recommended.[1]

-

Column: Chiralpak® AD-H (or similar amylose-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an amine modifier, such as diethylamine (DEA), to improve peak shape for the basic amine compounds. A typical starting condition would be Hexane:Ethanol:DEA (80:20:0.1, v/v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220-230 nm.

-

Column Temperature: 25°C.

Data Interpretation

The success of a kinetic resolution is quantified by three key parameters: conversion (c), enantiomeric excess of the substrate (e.e.s), and enantiomeric excess of the product (e.e.p). These are used to calculate the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Table 1: Example Data from a Kinetic Resolution Experiment

| Time (h) | Conversion (c) [%] | e.e. of Substrate (Alcohol) [%] | e.e. of Product (Acetate) [%] | Enantiomeric Ratio (E) |

| 2 | 15.2 | 17.9 | >99 | >200 |

| 8 | 38.5 | 62.6 | 99.5 | >200 |

| 24 | 48.1 | 92.7 | 99.2 | >200 |

| 48 | 51.5 | >99 | 94.1 | >200 |

Data are illustrative. Actual results will depend on specific experimental conditions.

-

Conversion (c): Calculated from the peak areas of the substrate (S) and product (P). c = [P] / ([S] + [P]) Alternatively, it can be calculated from the enantiomeric excesses: c = e.e.s / (e.e.s + e.e.p)

-

Enantiomeric Excess (e.e.): Calculated for the remaining substrate (alcohol) and the formed product (acetate). For the substrate, where the S-enantiomer is in excess: e.e.s = ([S] - [R]) / ([S] + [R]) * 100%

-

Enantiomeric Ratio (E): The ultimate measure of an enzyme's selectivity. An E-value > 100 is generally considered excellent for preparative applications.[7] E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]

Conclusion and Field-Proven Insights

The enzymatic kinetic resolution of (±)-(1-Methyl-2-pyrrolidinyl)methanol via lipase-catalyzed acylation is a highly effective and scalable method for producing valuable chiral intermediates.

-

Causality Behind Choices:

-

Enzyme: Novozym® 435 (immobilized CALB) is chosen for its broad substrate specificity, high enantioselectivity for secondary alcohols, and exceptional stability in organic solvents, which also allows for easy recovery and reuse.[2]

-

Acyl Donor: Vinyl acetate is selected because its enol leaving group tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[8]

-

Solvent: A non-polar, aprotic solvent like MTBE or hexane is used to maintain the enzyme's active conformation and prevent unwanted hydrolysis of the ester product.[14]

-

-

Self-Validating System: The protocol is inherently self-validating. By monitoring both the enantiomeric excess of the remaining substrate (e.g., (S)-alcohol) and the formed product (e.g., (R)-acetate), a successful resolution is confirmed when both values are high near 50% conversion. A high E-value provides quantitative validation of the enzyme's selectivity for the given substrate under the chosen conditions.

This application note provides a robust framework for researchers to successfully implement this resolution. Optimization of parameters such as temperature, enzyme loading, and reaction time may be necessary to achieve maximum efficiency and selectivity for specific large-scale applications.

References

-

Bäckvall, J.-E., et al. (2011). Dynamic kinetic resolution of a 3-hydroxy-pyrrolidine involving ruthenium catalysed racemisation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

-

Yadav, G. D., & Lathi, P. S. (2004). Kinetics of lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane. Journal of Molecular Catalysis B: Enzymatic, 27(2-3), 113-119. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Available at: [Link]

-

Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Available at: [Link]

-

Fernandez-Lafuente, R., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 917-926. Available at: [Link]

-

Wang, Z., et al. (2017). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 7(21), 5031-5036. Available at: [Link]

-

Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Available at: [Link]

-

Janssen, M. H. A., et al. (2001). Lipase Catalyzed Esterification and Dynamic Kinetic Resolution of Pyrrolinones. The Journal of Organic Chemistry, 66(26), 9034-9040. Available at: [Link]

-

de Gonzalo, G., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1823-1837. Available at: [Link]

-

IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 4(4), 480-487. Available at: [Link]

-

Jones, K., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(48), 10497-10511. Available at: [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available at: [Link]

-

de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22058-22084. Available at: [Link]

-

Christopher, L. P., et al. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. Biotechnology Progress, 31(6), 1502-1508. Available at: [Link]

-

D'Ippolito, G., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 1. Available at: [Link]

-

Dong, Z., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 5, 70. Available at: [Link]

-

Batista, V. F., et al. (2022). Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. Molecular Pharmaceutics, 19(2), 663-673. Available at: [Link]

-

Kumar, A. P., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 645-649. Available at: [Link]

-

Poór, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3730. Available at: [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

-

Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 477. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. digital.csic.es [digital.csic.es]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 8. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. kbfi.ee [kbfi.ee]

- 15. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Biocatalytic Preparation of Enantiomerically Pure N-Methylprolinol via Acetate Hydrolysis

Abstract

This application note details a robust, scalable protocol for the preparation of enantiomerically pure N-methylprolinol (also known as (S)- or (R)-2-(hydroxymethyl)-1-methylpyrrolidine) via the enzymatic kinetic resolution (EKR) of its racemic acetate precursor. While traditional chemical resolution (e.g., tartaric acid crystallization) can be labor-intensive and low-yielding, lipase-catalyzed hydrolysis offers high enantioselectivity (

Introduction & Theoretical Framework

The Chiral Target

N-Methylprolinol is a pivotal chiral building block. It serves as a precursor for the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst , essential for enantioselective ketone reductions. Furthermore, it is a key motif in neuroactive pharmaceutical intermediates. The demand for high enantiomeric excess (

Mechanism of Action: Kinetic Resolution

The method relies on the ability of serine hydrolases (lipases) to discriminate between the enantiomers of racemic N-methylprolinol acetate . The enzyme active site (catalytic triad: Ser-His-Asp) accepts one enantiomer (typically the R-acetate in this specific scaffold context, though enzyme-dependent) much faster than the other.

-

Fast Reaction: (

)-Ester + H -

Slow Reaction: (

)-Ester + H

This results in a mixture of the hydrolyzed alcohol (high

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of the lipase-catalyzed kinetic resolution. The enzyme selectively processes one enantiomer, allowing for physical separation of the resulting alcohol and remaining ester.

Materials & Equipment

| Category | Item | Specification/Notes |

| Biocatalyst | Lipase from Candida antarctica B (CAL-B) | Immobilized (e.g., Novozym 435) for easy filtration. |

| Biocatalyst (Alt) | Lipase from Pseudomonas cepacia (Lipase PS) | Amano Lipase PS (often higher E-value for specific N-heterocycles). |

| Substrate | Racemic N-methylprolinol | Precursor for acetate synthesis. |

| Reagents | Acetic Anhydride (Ac | For substrate preparation. |

| Buffer | Phosphate Buffer (0.1 M, pH 7.0 - 7.[1]5) | Maintains ionization state; neutralizes acetic acid byproduct. |

| Solvents | MTBE or Diisopropyl Ether | Co-solvent (optional) or extraction solvent. |

| Analytics | Chiral GC or HPLC | Column: Chiralcel OD-H or equivalent.[2] |

| Equipment | pH-Stat or Autotitrator | Critical: Maintains pH 7.0 by adding 0.1M NaOH as hydrolysis proceeds. |

Experimental Protocols

Protocol A: Synthesis of Racemic Substrate (N-Methylprolinol Acetate)

Rationale: Commercial sources often sell the alcohol. To perform hydrolytic resolution, we must first "mask" the alcohol as an ester.

-

Dissolution: Dissolve racemic N-methylprolinol (10.0 g, 86.8 mmol) in dry Dichloromethane (DCM, 100 mL).

-

Base Addition: Add Triethylamine (1.2 eq, 14.5 mL) and a catalytic amount of DMAP (10 mol%).

-

Acetylation: Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq, 9.0 mL).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO

, 10% MeOH in DCM). The alcohol spot (polar) should disappear; the ester spot (less polar) appears. -

Workup: Wash with sat. NaHCO

(2x) and Brine (1x). Dry organic layer over MgSO -

Yield: Expect >95% yield of a varying yellow-to-colorless oil. This is Racemic Substrate 1 .

Protocol B: Enzymatic Kinetic Resolution (The Core Workflow)

Rationale: This step utilizes the enzyme's stereoselectivity. pH control is the single most critical variable here, as the release of acetic acid will denature the enzyme or inhibit activity if not neutralized.

-

Preparation: Suspend Racemic Substrate 1 (5.0 g, 31.8 mmol) in Phosphate Buffer (0.1 M, pH 7.5, 100 mL).

-

Note: If substrate solubility is poor, add 10% v/v MTBE or Toluene as a co-solvent.

-

-

Enzyme Addition: Add Immobilized CAL-B (250 mg, 5% w/w relative to substrate).

-

Incubation: Stir vigorously at 30°C.

-

pH Maintenance (Self-Validating Step): Connect a pH-stat autotitrator loaded with 1.0 M NaOH. Set endpoint to pH 7.0.[2]

-

Observation: The consumption of NaOH correlates directly to conversion. When NaOH consumption slows significantly, ~50% conversion is approaching.

-

-

Monitoring: At 2-hour intervals, extract a 50 µL aliquot, extract with EtOAc, and analyze via Chiral GC.

-

Stop Condition: Stop reaction when conversion reaches 50% (theoretical maximum for resolution) or when the

of the product/substrate meets specifications (typically >99% ee for the remaining ester).

-

-

Termination: Filter off the immobilized enzyme (can be washed and reused).

Protocol C: Downstream Processing & Purification

-

Extraction: Extract the aqueous filtrate with Dichloromethane (3 x 100 mL).

-

Chemistry: Both the amine-ester and amine-alcohol are organic soluble.

-

-

Drying: Dry combined organics over Na

SO -

Separation (Flash Chromatography):

-

Stationary Phase: Silica Gel.

-

Eluent: Gradient from 100% DCM to 10% MeOH/DCM.

-

Fraction 1 (Fast): (R)-N-Methylprolinol Acetate (The unreacted ester).

-

Fraction 2 (Slow): (S)-N-Methylprolinol (The hydrolyzed alcohol).

-

-

Chemical Hydrolysis (Optional): If the (R)-enantiomer is desired, take Fraction 1 and hydrolyze chemically (NaOH/MeOH) to yield (R)-N-methylprolinol.

Process Workflow & Logic

Figure 2: End-to-end process flow for the isolation of enantiopure prolinol derivatives.

Expertise & Troubleshooting (E-E-A-T)

Critical Control Points

-

The pH Trap: N-methylprolinol is a tertiary amine. In acidic conditions (caused by hydrolysis), it protonates and becomes highly water-soluble, making extraction difficult. Always adjust the aqueous phase to pH > 9.0 after removing the enzyme but before DCM extraction to ensure the amine is in its free-base form for efficient recovery.

-

Enzyme Selection: While CAL-B is the workhorse, Lipase PS (Amano) often shows superior enantioselectivity (

) for proline derivatives due to the steric constraints of the pyrrolidine ring. If CAL-B yields low -

Spontaneous Hydrolysis: Ensure the buffer pH does not exceed 8.0. Chemical hydrolysis of the acetate can occur at high pH, which is non-selective and will racemize the product pool.

Analytical Validation

Do not rely solely on optical rotation (

-

Gold Standard: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The diethylamine is crucial to prevent tailing of the basic amine.

References

-

Gotor, V., et al. (1998). "Lipase-catalyzed resolution of 2-hydroxymethylpyrrolidine derivatives." Tetrahedron: Asymmetry. Link

-

Amano Enzyme Inc. "Lipase PS Amano SD Application Guide." Amano Enzyme Technical Repository. Link

-

Klibanov, A. M. (2001). "Asymmetric transformations catalyzed by enzymes in organic solvents." Nature. Link

-

Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. Link

-

Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie. Link

Sources

Application Note: (1-Methyl-2-pyrrolidinyl)methyl Acetate in Medicinal Chemistry

[1]

Executive Summary & Compound Identity

(1-Methyl-2-pyrrolidinyl)methyl Acetate represents a class of "rigidified" neurotransmitter analogues. By incorporating the ethylamine chain of acetylcholine into a pyrrolidine ring, this compound constrains the conformational freedom of the pharmacophore, allowing researchers to determine the precise bioactive conformation required for binding to Muscarinic Acetylcholine Receptors (mAChRs). Additionally, its hydrolytic precursor, N-methylprolinol, is a privileged chiral building block used in the asymmetric synthesis of bioactive alkaloids and organocatalysts.

Chemical Profile

| Property | Detail |

| IUPAC Name | [(1-methylpyrrolidin-2-yl)methyl] acetate |

| Common Names | O-Acetyl-N-methylprolinol; Prolinol acetate methyl ether |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Key Functionality | Tertiary amine (protonated at pH 7.4), Acetate ester |

| Chirality | Contains one stereocenter (C2); (S)-enantiomer is the eutomer for cholinergic activity.[1][2][3] |

Pharmacological Applications: Cholinergic Receptor Probing

Mechanism of Action

The compound acts as a muscarinic agonist . Unlike acetylcholine, which is a flexible molecule capable of adopting multiple conformations (anti/gauche), the pyrrolidine ring of (1-Methyl-2-pyrrolidinyl)methyl Acetate locks the nitrogen-to-oxygen distance. This rigidity makes it an invaluable tool for Structure-Activity Relationship (SAR) studies to discriminate between muscarinic and nicotinic pharmacophores.

-

Binding Mode : The protonated tertiary amine mimics the quaternary ammonium of ACh (cationic head), while the acetoxy group engages the serine residues in the receptor's orthosteric binding pocket.

-

Stereoselectivity : The (S)-(+) enantiomer typically exhibits significantly higher potency than the (R)-(-) enantiomer, confirming the stereochemical demand of the mAChR binding pocket.

Diagram: Cholinergic Pharmacophore Mapping

The following diagram illustrates how the rigid pyrrolidine scaffold maps onto the flexible acetylcholine structure.

Caption: Pharmacophore overlay showing how the pyrrolidine ring constrains the N-O distance to mimic the bioactive conformation of Acetylcholine.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Preparation of Enantiopure Scaffold)

Before pharmacological testing, obtaining the pure enantiomer is critical. This protocol uses a lipase-catalyzed hydrolysis to resolve the racemic acetate.

Objective : Isolate (S)-N-methylprolinol from racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate.

Materials :

-

Racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate (10 mmol)

-

Lipase from Pseudomonas cepacia (PSL) or Candida antarctica (CAL-B)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Organic Solvent: MTBE or Toluene (for biphasic system)

Step-by-Step Methodology :

-

Emulsification : Suspend 1.57 g (10 mmol) of racemic acetate in 20 mL of phosphate buffer (pH 7.0). If solubility is an issue, use a biphasic system with 5 mL MTBE.

-

Enzyme Addition : Add 50 mg of Lipase PSL.

-

Incubation : Stir the mixture at 30°C. Monitor the reaction progress via chiral GC or HPLC.

-

Mechanistic Insight: The lipase preferentially hydrolyzes the ester of the (S)-enantiomer (or (R) depending on specific lipase specificity), leaving the opposite enantiomer as the unreacted acetate.

-

-

Termination : Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).

-

Extraction : Adjust pH to 9.0 with

and extract with Ethyl Acetate ( -

Separation :

-

The organic layer contains the alcohol (product) and the acetate (unreacted substrate).

-

Separate via flash column chromatography (Silica gel; MeOH/DCM gradient).

-

-

Analysis : Determine enantiomeric excess (ee) using a Chiralcel OD-H column. Target ee > 98%.

Protocol B: Muscarinic Receptor Binding Assay

Objective : Determine the binding affinity (

Materials :

-

Membrane preparation from rat cerebral cortex (rich in M1/M2 receptors).

-

Radioligand:

-QNB (Quinuclidinyl benzilate) - non-selective antagonist. -

Test Compound: (S)-(1-Methyl-2-pyrrolidinyl)methyl Acetate.

Methodology :

-

Preparation : Dilute membrane homogenates in Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation : In 96-well plates, mix:

-

50

L Membrane suspension. -

25

L -

25

L Test compound (Concentration range:

-

-

Equilibrium : Incubate at 25°C for 60 minutes.

-

Filtration : Harvest cells using a cell harvester (e.g., Tomtec) onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification : Wash filters

with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry. -

Data Analysis : Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Synthetic & Process Chemistry Applications

Beyond pharmacology, the compound serves as a "masked" intermediate for pyrrolidine-based drugs.

Precursor for Tropane Alkaloids

The (1-methyl-2-pyrrolidinyl)methyl motif is the biosynthetic precursor to the tropane ring system found in cocaine and atropine.

-

Reaction : Oxidation of the alcohol (derived from the acetate) to the aldehyde, followed by condensation with acetoacetate, yields Hygrine , which cyclizes to Tropinone.

-

Application : Used in biomimetic synthesis studies to understand the in vivo cyclization mechanisms of alkaloids.[4]

Prodrug Design (Soft Drugs)

The acetate moiety renders the molecule susceptible to plasma esterases.

-

Strategy : In ocular drug delivery (e.g., for glaucoma), the acetate ester acts as a prodrug to improve corneal permeability. Once inside the eye, esterases cleave the acetate to release the active amino-alcohol or allow the intact cation to bind before hydrolysis.

References

-

Barlow, R. B., et al. "The stereospecificity of the muscarinic receptor." British Journal of Pharmacology, 1970. Link

- Mutschler, E., & Lambrecht, G. "Selective Muscarinic Agonists and Antagonists in Functional Studies." Trends in Pharmacological Sciences, 1984. (Seminal work on rigid probes).

-

Leete, E. "Biosynthesis of cocaine and related alkaloids."[4] Journal of the American Chemical Society, 1982. (Details the pyrrolidine acetate connection to tropanes).

-

Accela ChemBio Inc. "Product Data: (1-Methyl-2-pyrrolidinyl)methyl Acetate." ChemBuyersGuide, 2024. Link

-

Katakam, N. K., et al. "Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate."[4] Heterocycles, 2019.[4] (Synthetic utility of the scaffold). Link

Sources

- 1. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Salt Formation of (1-Methyl-2-pyrrolidinyl)methyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the procedure for the salt formation of (1-Methyl-2-pyrrolidinyl)methyl Acetate, a crucial step in the development of active pharmaceutical ingredients (APIs). More than 50% of drugs are administered as salts to enhance their physicochemical properties, such as solubility, stability, and bioavailability.[1] This document provides an in-depth exploration of the chemical principles, experimental protocols, and analytical validation requisite for the successful preparation and characterization of crystalline salts of this tertiary amine-containing acetate ester. The focus is on providing a robust framework that combines theoretical understanding with practical, field-proven insights to ensure the generation of a high-quality, stable, and well-characterized salt form suitable for further pharmaceutical development.

Introduction: The Rationale for Salt Formation

(1-Methyl-2-pyrrolidinyl)methyl Acetate, a molecule featuring a tertiary amine within a pyrrolidine ring, is a prime candidate for salt formation. The basic nitrogen atom readily reacts with acids to form salts.[2][3] This transformation from a free base to a salt can profoundly and favorably alter the molecule's properties. The formation of a crystalline salt is often a critical step in the manufacturing of 70% of small-molecule drugs, as it facilitates purification.[1]

The primary motivations for converting (1-Methyl-2-pyrrolidinyl)methyl Acetate to a salt form include:

-

Enhanced Aqueous Solubility: Many free bases exhibit poor solubility in water. Conversion to a salt form, such as a hydrochloride salt, can significantly improve aqueous solubility, which is often a prerequisite for oral and parenteral drug delivery.[3][4]

-

Improved Stability: Crystalline salts generally possess greater chemical and physical stability compared to their amorphous free base counterparts. This enhanced stability can lead to a longer shelf-life and more consistent product quality.

-

Facilitated Purification: The propensity of salts to crystallize is a valuable tool for purification.[1] The process of crystallization can effectively remove impurities, leading to a higher purity API.

-

Modified Dissolution Rate: The choice of the counter-ion can be used to modulate the dissolution rate of the API, providing a means to control the drug's release profile.

-

Simplified Handling: Crystalline salts are often easier to handle and process in large-scale manufacturing due to their improved flowability and reduced static charge compared to the free base.

This guide will focus on the formation of the hydrochloride (HCl) salt, a commonly employed salt form for basic drugs, while also discussing principles applicable to the formation of other salt types.

Pre-Reaction Considerations: Laying the Groundwork for Success

A successful salt formation procedure is built upon a foundation of careful planning and consideration of several key factors.

Purity of the Starting Material

The purity of the starting (1-Methyl-2-pyrrolidinyl)methyl Acetate free base will directly impact the purity of the final salt. It is imperative to begin with a well-characterized material. Impurities present in the free base may co-crystallize with the desired salt or inhibit crystallization altogether.

Acid Selection: The pKa Rule

The selection of an appropriate acid is governed by the "pKa rule." For a stable salt to form, the pKa of the conjugate acid of the base should be at least two to three pH units higher than the pKa of the acid.[4] The tertiary amine in the pyrrolidine ring of (1-Methyl-2-pyrrolidinyl)methyl Acetate is expected to have a pKa in the range of 9-11, typical for such structures. Therefore, strong mineral acids like hydrochloric acid (pKa ≈ -7) are excellent choices for forming stable salts.

Table 1: Characteristics of Common Acids for Salt Formation

| Acid | pKa | Resulting Salt | Key Considerations |

| Hydrochloric Acid (HCl) | ~ -7 | Hydrochloride | High aqueous solubility, well-established in pharmaceuticals.[4] |

| Sulfuric Acid (H₂SO₄) | ~ -3 | Sulfate | Can form mono- or di-basic salts, potentially affecting stoichiometry. |

| Phosphoric Acid (H₃PO₄) | 2.15 | Phosphate | Can offer buffering capacity, useful in certain formulations. |

| Acetic Acid (CH₃COOH) | 4.76 | Acetate | Weaker acid, may not form a stable salt with this base. |

| Oxalic Acid ((COOH)₂) | 1.25 | Oxalate | Can form mono- or di-oxalates, often yields highly crystalline salts. |

Solvent Selection: The Key to Crystallization

The choice of solvent is arguably the most critical parameter in a crystallization process.[5][6] An ideal solvent system should exhibit the following characteristics:

-

The free base should be soluble in the chosen solvent.

-

The desired salt should be sparingly soluble or insoluble in the solvent, particularly at lower temperatures, to allow for precipitation and high recovery.

-

The solvent should not react with either the free base or the acid.

-

The solvent should have a boiling point that allows for easy removal during drying without causing degradation of the product.

Table 2: Properties of Common Solvents for Amine Salt Crystallization

| Solvent | Polarity | Boiling Point (°C) | Suitability for Amine HCl Salt Formation |

| Ethanol | Polar Protic | 78 | Good for dissolving the amine, but the HCl salt may have some solubility. |

| Isopropanol (IPA) | Polar Protic | 82 | A common choice, often provides a good balance of solubility for the base and insolubility for the salt. |

| Ethyl Acetate | Polar Aprotic | 77 | Excellent for precipitating HCl salts, as they are typically insoluble in this solvent.[7] |

| Acetonitrile | Polar Aprotic | 82 | Can be effective for drying gummy hydrochloride salts.[7] |